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Compound of Interest

Compound Name: 1-Bromo-2-cyclohexylbenzene

Cat. No.: B1337486

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-
cyclohexylbenzene

This guide provides a detailed overview of the spectroscopic data for 1-Bromo-2-
cyclohexylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of
drug development and chemical analysis. This document outlines detailed experimental
protocols, presents predicted data in a structured format, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 1-Bromo-2-
cyclohexylbenzene. This data is based on the chemical structure and typical values for similar
compounds, as specific experimental spectra are not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR) Predicted Data (500 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)

7.55 d 1H Ar-H

7.28 t 1H Ar-H

7.10 t 1H Ar-H

7.05 d 1H Ar-H

2.85 m 1H Cyclohexyl-H (CH)
1.80-1.95 m 4H Cyclohexyl-H (CH2)
1.20-1.45 m 6H Cyclohexyl-H (CH2)

13C NMR (Carbon NMR) Predicted Data (125 MHz, CDCIs)

Chemical Shift (8) (ppm) Assighment
145.5 Ar-C (C-Br)

133.0 Ar-C

131.0 Ar-C

128.5 Ar-C

127.0 Ar-C

124.0 Ar-C

44.0 Cyclohexyl-C (CH)
33.5 Cyclohexyl-C (CH2)
26.8 Cyclohexyl-C (CH2)
26.0 Cyclohexyl-C (CH2)

Infrared (IR) Spectroscopy

Predicted FT-IR Peak Assignments (Neat)
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Wavenumber (cm~?) Intensity Assignment

3060-3010 Medium Aromatic C-H Stretch
2935-2850 Strong Aliphatic C-H Stretch
1580-1450 Medium-Strong Aromatic C=C Bending
1450-1440 Medium Aliphatic CHz Bending

1025 Strong C-Br Stretch

250,700 Strong Ortho-disubstituted Benzene

C-H Bending

Mass Spectrometry (MS)

Predicted Electron lonization (El) Mass Spectrum Fragmentation

mlz Relative Intensity Proposed Fragment
238/240 High [M]* (Molecular lon)
159 Medium [M - Br]*

91 High [C7H7]* (Tropylium ion)
81 Medium [CeHo]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid

organic compound such as 1-Bromo-2-cyclohexylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:
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o Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-2-cyclohexylbenzene in
0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0O ppm).

e Instrumentation: A 500 MHz NMR spectrometer.
e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: -2 to 12 ppm.
o Acquisition Time: 3-4 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-32.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence.

[e]

Spectral Width: 0 to 220 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

[¢]

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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o Sample Preparation: As 1-Bromo-2-cyclohexylbenzene is a liquid, it can be analyzed
directly as a neat sample.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Place a small drop of 1-Bromo-2-cyclohexylbenzene onto the ATR crystal.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dilute a small amount of 1-Bromo-2-cyclohexylbenzene in a volatile
solvent such as methanol or dichloromethane.

e Instrumentation: A mass spectrometer with an Electron lonization (EIl) source, often coupled
with a Gas Chromatography (GC) system for sample introduction.

o Data Acquisition:
o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.
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o Mass Range: m/z 40-400.

o lon Source Temperature: 200-250 °C.

o Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge
ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Workflow for Spectroscopic Analysis of 1-Bromo-2-cyclohexylbenzene
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Structure Elucidation
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Caption: A logical workflow for the spectroscopic identification of 1-Bromo-2-
cyclohexylbenzene.

 To cite this document: BenchChem. [Spectroscopic data for 1-Bromo-2-cyclohexylbenzene
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337486#spectroscopic-data-for-1-bromo-2-
cyclohexylbenzene-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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